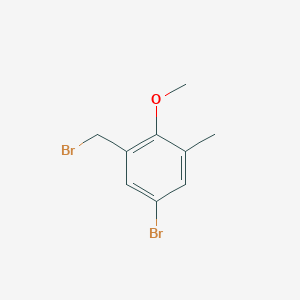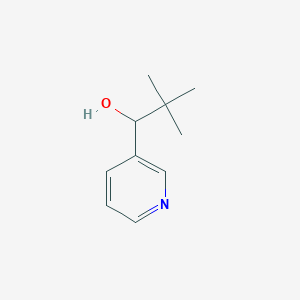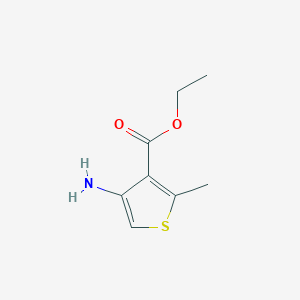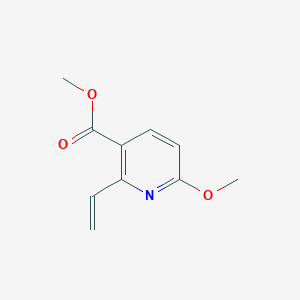
Methyl 6-methoxy-2-vinylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 6-methoxy-2-vinylnicotinate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol It is a derivative of nicotinic acid, featuring a methoxy group at the 6-position and a vinyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-vinylnicotinate can be achieved through multicomponent reactions involving nicotinic acid derivatives. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with alkyl halides . The reaction typically occurs in ethanol at room temperature, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 6-methoxy-2-vinylnicotinate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nicotinic acid derivatives.
科学的研究の応用
Methyl 6-methoxy-2-vinylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 6-methoxy-2-vinylnicotinate involves its interaction with specific molecular targets and pathways. The vinyl group allows for conjugation with other molecules, potentially enhancing its biological activity. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall pharmacokinetic properties .
類似化合物との比較
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient and flavoring agent.
6-Methylnicotinic acid: A derivative with a methyl group at the 6-position, used in various chemical applications.
Methyl 5-hydroxy-3-pyridinecarboxylate: Another nicotinic acid ester with a hydroxyl group at the 5-position, used in chemical synthesis.
Uniqueness
Methyl 6-methoxy-2-vinylnicotinate is unique due to its combination of a methoxy group and a vinyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
methyl 2-ethenyl-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-4-8-7(10(12)14-3)5-6-9(11-8)13-2/h4-6H,1H2,2-3H3 |
InChIキー |
XSBNILDVQXOHTA-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)C(=O)OC)C=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
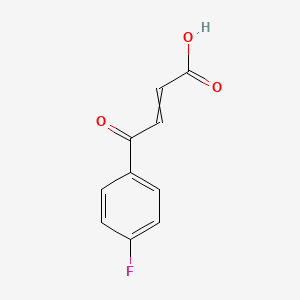
![4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B8785715.png)
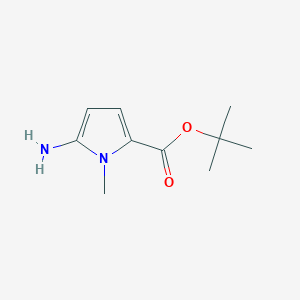
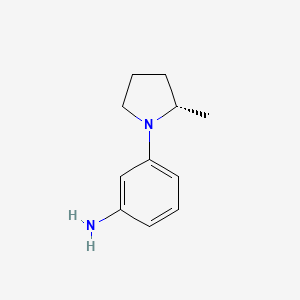
![tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B8785739.png)
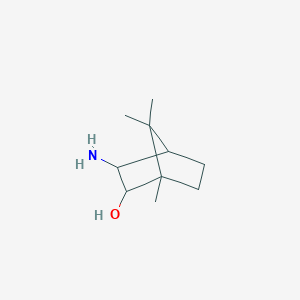
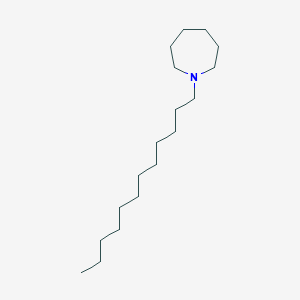
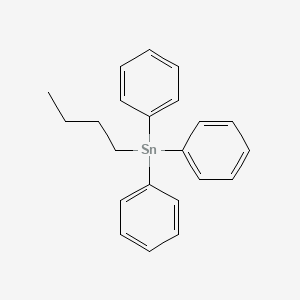
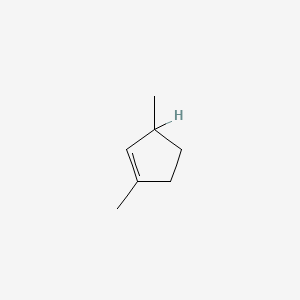
![(4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone](/img/structure/B8785770.png)
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8785781.png)
